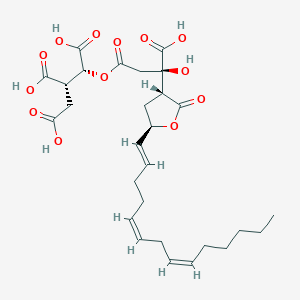
Citrafungin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citrafungin B is a carboxylic ester obtained by the formal condensation of the 4-carboxy group of (2R)-2-hydroxy-2-{(3R,5R)-2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trien-1-yl]tetrahydrofuran-3-yl}butanedioic acid with the hydroxy group of 3-carboxy-2,3-dideoxy-L-threo-pentaric acid. It is a fungal metabolite that acts as an inhibitor of geranylgeranyltransferase type I(GGTase I) of pathogenic fungal species. It has a role as a metabolite, an antifungal agent and an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor. It is a tetracarboxylic acid, a carboxylic ester and a butan-4-olide. It derives from a pentaric acid.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Citrafungin B is identified as a fungal metabolite belonging to the alkylcitrate family, demonstrating significant antifungal activity. It acts as an inhibitor of GGTase I in various pathogenic fungal species, displaying inhibitory concentration (IC) values between 2.5 to 15 microM. Moreover, Citrafungin B exhibits antifungal properties with minimum inhibitory concentration (MIC) values ranging from 0.40 to 55 microM, indicating its effectiveness against fungal pathogens (Singh et al., 2004).
Total Synthesis
The total synthesis of Citrafungin A, a related compound, has been a subject of interest, indicating the potential for synthetic approaches to Citrafungin B. These synthesis studies involve key steps such as asymmetric aldol reactions and diastereoselective alkylation, which could provide insights into the synthesis of Citrafungin B as well (Calo et al., 2008); (Hatakeyama et al., 2007).
Citrate-Based Biomaterials
While not directly related to Citrafungin B, research on citrate-based materials (CBBs) offers insights into the broader applications of citrate compounds. CBBs demonstrate tunable mechanical properties, biocompatibility, and potential in tissue regeneration and nanomedicine designs. These studies highlight the multifunctional nature of citrate in biomaterials, which could be relevant for the application of Citrafungin B derivatives (Ma et al., 2018); (Salihu et al., 2021).
Dietary Citrate Supplementation
Research on the benefits of dietary citrate supplementation may provide indirect insights into the potential of Citrafungin B's parent compound, citrate. Citrate supplementation has been associated with longevity, metabolic health, and memory performance, indicating a broad range of biological effects that could be relevant for Citrafungin B research (Fan et al., 2021).
Eigenschaften
Produktname |
Citrafungin B |
|---|---|
Molekularformel |
C28H38O13 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b7-6-,10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1 |
InChI-Schlüssel |
BUDVJTLKHWKZFS-PCIDIATHSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |
Synonyme |
citrafungin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)


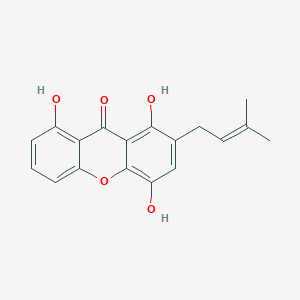

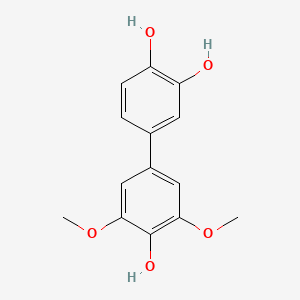
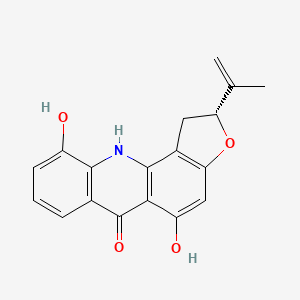
![(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide](/img/structure/B1248702.png)
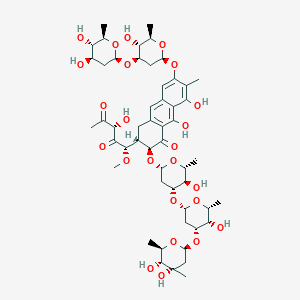



![6-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-5,6-dihydro-4H-1-benzothiophen-7-one](/img/structure/B1248709.png)
